molecular formula C10H12F3NO B13542053 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine

2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine

Cat. No.: B13542053
M. Wt: 219.20 g/mol
InChI Key: HYQMHOVPRKGRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.2 g/mol . It is characterized by the presence of trifluoromethyl, methoxy, and methyl groups attached to an ethanamine backbone. This compound is primarily used in research and development settings.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine can be compared with other similar compounds, such as:

    2,2,2-Trifluoro-1-(4-methylphenyl)ethanamine: This compound lacks the methoxy group, which may result in different chemical and biological properties.

    2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine: This compound lacks the methyl group, which can also influence its reactivity and interactions.

The presence of both methoxy and methyl groups in this compound makes it unique and potentially more versatile in various applications .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanamine

InChI

InChI=1S/C10H12F3NO/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3

InChI Key

HYQMHOVPRKGRHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)N)OC

Origin of Product

United States

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